molecular formula C21H20F3N5O B2718467 N-(2,4-difluorophenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide CAS No. 1021071-47-5

N-(2,4-difluorophenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Cat. No. B2718467
CAS RN: 1021071-47-5
M. Wt: 415.42
InChI Key: GEBQIPOMBQWTFD-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H20F3N5O and its molecular weight is 415.42. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on derivatives of this compound has shown promising antimicrobial properties. A study by Mehta et al. (2019) synthesized a series of related compounds and evaluated their in vitro antimicrobial activities, demonstrating significant activity against various pathogens, which compares favorably to standard drugs such as ciprofloxacin and fluconazole (Mehta et al., 2019).

Anticancer Potentials

Compounds structurally related to N-(2,4-difluorophenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide have been explored for their anticancer activities. Studies have focused on the synthesis and evaluation of these compounds against various cancer cell lines, revealing promising anticancer activities. Boddu et al. (2018) synthesized novel compounds and assessed their in vitro anticancer activity, finding some compounds with significant activity against human cancer cell lines, supported by molecular docking studies indicating potential mechanisms of action (Boddu et al., 2018).

Potential Antihistaminic Activity

Derivatives of this compound have also been explored for their potential antihistaminic activities. Gadhave et al. (2012) synthesized several N1, 2-substituted benzimidazole derivatives, screened for their antihistaminic potential, showcasing the versatility of this compound's structural framework in developing therapeutic agents for allergic diseases (Gadhave et al., 2012).

Antitumor Activities

Further studies have demonstrated the antitumor activities of compounds related to N-(2,4-difluorophenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide. For example, research by Xin et al. (2018) on 1-phenyl-4-substituted phthalazine derivatives, including those related to the compound of interest, showed good antitumor activity against various cancer cell lines, highlighting the potential of these compounds in cancer treatment (Xin et al., 2018).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O/c22-15-5-6-18(17(24)13-15)26-20(30)14-27-9-11-28(12-10-27)21-25-7-8-29(21)19-4-2-1-3-16(19)23/h1-8,13H,9-12,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBQIPOMBQWTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)F)F)C3=NC=CN3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide

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